molecular formula C18H12O B14686536 Benz[a]anthracen-7-ol CAS No. 28186-96-1

Benz[a]anthracen-7-ol

Cat. No.: B14686536
CAS No.: 28186-96-1
M. Wt: 244.3 g/mol
InChI Key: OUYRHARBBPTNLB-UHFFFAOYSA-N
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Description

Benz[a]anthracen-7-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the seventh position of the benz[a]anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracen-7-ol typically involves the hydroxylation of benz[a]anthraceneFor instance, metal-catalyzed reactions with alkynes have been reported as effective methods for constructing anthracene frameworks .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benz[a]anthracen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products: The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can exhibit different physical and chemical properties.

Scientific Research Applications

Benz[a]anthracen-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[a]anthracen-7-ol involves its interaction with cellular components, leading to various biological effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through metabolic activation, often involving enzymes such as cytochrome P450 .

Comparison with Similar Compounds

Uniqueness: Benz[a]anthracen-7-ol’s unique structure, with the hydroxyl group at the seventh position, imparts distinct chemical reactivity and biological activity, differentiating it from other benz[a]anthracene derivatives.

Properties

CAS No.

28186-96-1

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-7-ol

InChI

InChI=1S/C18H12O/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H

InChI Key

OUYRHARBBPTNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)O

Origin of Product

United States

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